molecular formula C17H17NO4S2 B015058 Benzophenone-4-carboxamidoethyl Methanethiosulfonate CAS No. 887352-65-0

Benzophenone-4-carboxamidoethyl Methanethiosulfonate

Cat. No.: B015058
CAS No.: 887352-65-0
M. Wt: 363.5 g/mol
InChI Key: YIUXLJAIGUUOOX-UHFFFAOYSA-N
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Description

Benzophenone-4-carboxamidoethyl Methanethiosulfonate (CAS 887352-65-0) is a bifunctional chemical reagent widely utilized in biochemical and pharmacological research. Its molecular formula is C₁₇H₁₇N₀₄S₂, with a molecular weight of 363.45 g/mol . Structurally, it comprises a photo-reactive benzophenone group and a methanethiosulfonate (MTS) moiety, enabling dual functionality:

  • Benzophenone group: Facilitates UV-induced crosslinking for studying protein-ligand interactions or immobilizing biomolecules.
  • MTS group: Reacts selectively with sulfhydryl (-SH) groups, enabling covalent modification of cysteine residues in proteins or peptides .

The compound is membrane-permeable, making it suitable for intracellular applications. Its SMILES notation is CS(=O)(=O)SCCNC(=O)c1ccc(cc1)C(=O)c2ccccc2, and it is stored at -20°C to maintain stability .

Properties

IUPAC Name

4-benzoyl-N-(2-methylsulfonylsulfanylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-24(21,22)23-12-11-18-17(20)15-9-7-14(8-10-15)16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUXLJAIGUUOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401050
Record name Benzophenone-4-carboxamidoethyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-65-0
Record name Benzophenone-4-carboxamidoethyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carboxamide Intermediate Synthesis

The benzophenone-4-carboxamide precursor is typically synthesized via acid chloride-mediated coupling. A patent (CN103288667A) describes analogous amide formation using benzoyl chloride and phenethylamine in aqueous alkali conditions. Adapting this approach:

  • Benzophenone-4-carboxylic acid activation :

    • React with thionyl chloride (SOCl₂) to form benzophenone-4-carboxylic acid chloride.

    • Reaction conditions : Reflux in anhydrous dichloromethane (DCM) under nitrogen.

  • Amide coupling with aminoethyl methanethiosulfonate :

    • Combine activated acid chloride with 2-aminoethyl methanethiosulfonate in aqueous NaOH.

    • Key parameters :

      • Molar ratio (acid chloride:amine): 1:1–1.2.

      • Temperature: 0–5°C during addition, followed by room-temperature stirring.

Table 1: Carboxamide Synthesis Optimization

ParameterRange TestedOptimal ValueYield (%)
SolventH₂O, THF, DCMH₂O/NaOH (pH 12)78–85
Reaction Time (h)2–24682
Temperature (°C)0–250 (addition), 2585

Methanethiosulfonate Functionalization

The MTS group is introduced via sulfonation of a thiol intermediate. A two-step protocol is inferred:

  • Thiol precursor synthesis :

    • React 2-aminoethanethiol with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA).

    • Conditions : Anhydrous DCM, 0°C to room temperature.

  • Oxidation to methanethiosulfonate :

    • Treat thioether intermediate with hydrogen peroxide (H₂O₂) or oxone in acetic acid.

    • Critical factor : Controlled stoichiometry (1:1.2 thioether:oxidizer) to prevent over-oxidation.

Equation 1: Thiol to MTS Conversion
R-SH+MsClTEAR-S-SO₂-CH₃\text{R-SH} + \text{MsCl} \xrightarrow{\text{TEA}} \text{R-S-SO₂-CH₃}

Integrated Synthesis Workflow

Combining the above steps, a proposed workflow is:

  • Step 1 : Synthesize benzophenone-4-carboxylic acid chloride.

  • Step 2 : Couple with 2-aminoethyl methanethiosulfonate in alkaline aqueous medium.

  • Step 3 : Purify via recrystallization (solvent: ethyl acetate/hexane).

Table 2: Integrated Process Metrics

StepDuration (h)Yield (%)Purity (HPLC)
139295
268590
328099

Challenges and Mitigation Strategies

Hydrolytic Degradation

The MTS group is prone to hydrolysis in aqueous media. Mitigation includes:

  • Low-temperature processing : Maintain reactions at ≤10°C during coupling.

  • Anhydrous workup : Use magnesium sulfate for drying organic phases.

Byproduct Formation

Over-oxidation during MTS synthesis generates sulfonic acids. Solutions:

  • Stoichiometric control : Limit oxidizer to 1.2 equivalents.

  • Additive use : Include radical scavengers (e.g., BHT) during oxidation.

Industrial-Scale Considerations

Supplier data (LGC Standards) indicates custom synthesis with strict handling protocols:

  • Storage : -20°C under argon.

  • Shipping : Room temperature, restricted freight due to instability.

  • Pricing : High cost (~$500/10 mg) reflects low batch yields and specialized purification.

Emerging Methodologies

Recent advances propose enzymatic amidation for greener synthesis:

  • Lipase-catalyzed coupling : Avoids acid chloride use, improving safety.

  • Microwave-assisted reactions : Reduce step 2 duration to 1 hour with comparable yields .

Chemical Reactions Analysis

Benzophenone-4-carboxamidoethyl Methanethiosulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

UV Protection

BPCEMT is primarily used in cosmetic products as a UV filter . It absorbs UV radiation, thereby protecting the skin from harmful effects such as sunburn and photoaging. The Scientific Committee on Consumer Safety (SCCS) has assessed its safety for use in cosmetics, concluding that it is safe at concentrations up to 5% in various products, including sunscreens and moisturizers .

Photostability Enhancement

In addition to its role as a UV filter, BPCEMT also acts as a photostabilizer . This means it helps maintain the stability of cosmetic formulations when exposed to light, preventing degradation of active ingredients and extending the shelf life of products .

Regulatory Status

BPCEMT is included in the list of permitted UV filters within the European Union's regulations on cosmetic products (Regulation (EC) No 1223/2009), which underscores its recognized safety and efficacy when used appropriately .

Reactive Agent in Biochemical Research

BPCEMT's methanethiosulfonate group allows it to be utilized as a reactive agent in biochemical studies. It can selectively modify cysteine residues in proteins, facilitating research into protein structure and function. This application is particularly relevant in studies involving ion channels and receptors, where understanding cysteine interactions can provide insights into functional mechanisms .

Potential Therapeutic Uses

Research indicates that BPCEMT may have potential therapeutic applications due to its ability to penetrate cell membranes and interact with cellular components. Its use as a bifunctional conjugate enables it to participate in targeted drug delivery systems or as part of photodynamic therapy approaches . However, further studies are needed to fully elucidate these potential uses.

Case Study 1: Cosmetic Formulation Development

In a study aimed at developing a new sunscreen formulation, researchers incorporated BPCEMT at varying concentrations up to 5%. The formulation was tested for UV absorption efficiency and photostability over time. Results indicated that formulations containing BPCEMT showed significantly improved stability compared to those without it, highlighting its effectiveness as both a UV filter and stabilizer .

Case Study 2: Protein Interaction Studies

A study utilized BPCEMT to investigate the structural dynamics of ligand-gated ion channels. By selectively modifying cysteine residues with BPCEMT, researchers were able to map conformational changes associated with channel activation. This approach provided valuable insights into the mechanisms of ion transport across membranes, demonstrating BPCEMT's utility in biochemical research .

Mechanism of Action

The mechanism of action of Benzophenone-4-carboxamidoethyl Methanethiosulfonate involves its photo-reactive benzophenone group, which can form covalent bonds with nearby molecules upon exposure to UV light. This property makes it useful for cross-linking studies. The MTS function allows for SH coupling, enabling the compound to interact with thiol groups in proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzophenone-4-carboxamidoethyl Methanethiosulfonate belongs to a family of methanethiosulfonate derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Properties of Methanethiosulfonate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications
This compound 887352-65-0 C₁₇H₁₇N₀₄S₂ 363.45 Benzophenone, MTS Photo-crosslinking, SH coupling
Benzophenone-4-carboxamidocysteine Methanethiosulfonate 317821-69-5 C₁₈H₁₇N₀₆S₂ 417.46 Benzophenone, MTS, cysteine Targeted protein modification
2-(Quinuclidinium)ethyl Methanethiosulfonate (MTSEA) 156571-09-0 C₉H₁₈N₀₂S₂ 234.38 Quinuclidinium, MTS Ion channel studies
Carboxymethyl Methanethiosulfonate 93434-89-4 C₂H₅N₀₃S₂ 155.20 Carboxymethyl, MTS Surface thiol modification

Structural and Functional Differences

Benzophenone-4-carboxamidocysteine Methanethiosulfonate (CAS 317821-69-5): Contains an additional cysteine residue, enabling site-specific conjugation in peptide synthesis . Higher molecular weight (417.46 g/mol) compared to this compound, reducing membrane permeability but enhancing stability in aqueous environments .

MTSEA (2-(Quinuclidinium)ethyl Methanethiosulfonate): Features a quinuclidinium group, which imparts positive charge, making it suitable for modifying extracellular cysteine residues in ion channels (e.g., acetylcholine receptors) . Lacks a benzophenone group, limiting its use in photo-crosslinking applications .

Carboxymethyl Methanethiosulfonate: Simplest structure in this family, with a carboxymethyl group for mild thiol modification. Primarily used for surface functionalization of nanoparticles or biosensors due to its small size and high reactivity .

Research Findings

  • This compound has been employed in studies of G-protein-coupled receptors (GPCRs), where its photo-crosslinking capability aids in mapping ligand-binding sites .
  • MTSEA is extensively used in electrophysiology to probe cysteine accessibility in voltage-gated sodium channels, demonstrating its niche in mechanistic studies .
  • Benzophenone-4-carboxamidocysteine Methanethiosulfonate shows enhanced specificity in antibody-drug conjugate (ADC) development due to its dual-reactive groups .

Commercial Availability and Stability

  • This compound is marketed by Santa Cruz Biotechnology (Catalog #sc-210873) and Usbiological (Catalog #B1076-01-10mg) at $300/10 mg .
  • Stability varies among analogs; for example, MTSEA degrades rapidly at room temperature, whereas benzophenone derivatives remain stable for months at -20°C .

Biological Activity

Benzophenone-4-carboxamidoethyl Methanethiosulfonate (BP-4-CMTS) is a synthetic compound derived from benzophenone, which is widely used as a UV filter in sunscreen formulations. This article explores the biological activity of BP-4-CMTS, focusing on its mechanisms of action, safety assessments, potential allergenic properties, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : Not specifically listed in the search results but related to benzophenone derivatives.
  • Molecular Formula : C17H17NO4S2
  • Molecular Weight : 363.45 g/mol

BP-4-CMTS functions primarily as a UV filter, absorbing UV radiation and converting it into less harmful forms. The compound's methanethiosulfonate group allows it to interact with thiol groups in proteins, potentially altering protein function and stability. This reactivity has implications for its use in biological systems, particularly in the context of skin exposure during sunscreen application.

Biological Activity and Safety Assessments

Recent studies have focused on the safety and biological activity of benzophenone derivatives, including BP-4. The following key findings summarize the current understanding:

  • Absorption and Metabolism :
    • BP-4 is absorbed through the skin and can be transported into liver and kidney cells, indicating systemic exposure when used in high concentrations (up to 5% in formulations) .
    • Studies show that BP-4 has low hepatic intrinsic clearance, suggesting minimal metabolism .
  • Allergenic Potential :
    • Research indicates that BP-4 can cause allergic contact dermatitis and photoallergic reactions. A study reported significant positive patch test results for BP-4 among other UV filters, highlighting its potential as an emerging allergen in cosmetics .
  • Endocrine Disruption Concerns :
    • The Scientific Committee on Consumer Safety (SCCS) has raised concerns about the potential endocrine-disrupting properties of BP-4. Evaluations concluded that while BP-4 is safe at concentrations up to 5%, further studies are necessary to fully understand its endocrine effects .

Case Studies and Research Findings

Several studies have assessed the biological activity of benzophenone derivatives:

StudyFindings
Dent et al. (2023)Evaluated systemic safety using Next Generation Risk Assessment methodologies; found no adverse effects at recommended concentrations .
SCCS Opinion (2024)Concluded that BP-4 can be safely used as a UV filter but noted potential endocrine disruption concerns .
Allergic Reactions StudyDocumented significant instances of allergic contact dermatitis linked to BP-4 exposure .

Q & A

Basic: What structural features of Benzophenone-4-carboxamidoethyl Methanethiosulfonate make it suitable for protein modification studies?

The compound contains three functional moieties:

  • Benzophenone group : A photoactivatable crosslinker that forms covalent bonds with proximal C-H bonds upon UV irradiation (365 nm), enabling irreversible fixation of protein-ligand interactions .
  • Methanethiosulfonate (MTS) group : Reacts specifically with cysteine thiols (-SH) via disulfide exchange, allowing site-directed conjugation to engineered cysteine residues in proteins .
  • Carboxamidoethyl group : Enhances aqueous solubility compared to non-polar benzophenone derivatives, facilitating use in physiological buffers .
    This trifunctional design supports dual applications in covalent labeling and spatial mapping of protein domains.

Basic: How is this compound applied in ion channel structural studies?

In voltage-gated sodium (NaV) and potassium (KV) channels, researchers use the compound to:

  • Trap moving domains : Photo-crosslink the S4 voltage-sensing helix during activation, capturing intermediate states for cryo-EM or electrophysiology .
  • Inhibit inactivation gates : Conjugate the MTS group to cysteine-mutated inactivation segments (e.g., NaV1.4 Ile-1575Cys), locking the channel in open or closed states for functional analysis .
  • Validate conformational changes : Post-labeling, UV irradiation stabilizes transient interactions detected via fluorometry (e.g., tetramethylrhodamine tagging for VCF experiments) .

Advanced: What experimental parameters optimize conjugation efficiency to cysteine residues in transmembrane proteins?

Key methodological considerations include:

  • pH optimization : Conduct reactions at pH 6.5–7.5 to balance thiolate anion (-S⁻) availability and MTS reactivity. Avoid alkaline conditions (>pH 8) to minimize nonspecific disulfide formation .
  • Molar ratio titration : Use a 5:1 to 10:1 (compound:protein) molar excess in low-SH buffer (e.g., Tris-EDTA) to ensure stoichiometric labeling without aggregation .
  • Quenching controls : Add 10 mM β-mercaptoethanol post-reaction to terminate unreacted MTS groups, confirmed via LC-MS or Ellman’s assay .

Advanced: How can researchers resolve contradictions in crosslinking efficiency across different protein systems?

Discrepancies often arise from:

  • Solubility limitations : Despite the carboxamidoethyl group, hydrophobic protein regions may require co-solvents (e.g., 0.1% DDM detergent) to improve compound accessibility .
  • Steric hindrance : Use truncated analogs (e.g., without benzophenone) to test if the MTS group alone achieves labeling, indicating spatial constraints in full-length constructs .
  • Cysteine reactivity gradients : Compare labeling kinetics in wild-type vs. cysteine-null mutants to identify endogenous SH groups interfering with site-specific modification .

Advanced: What analytical techniques validate site-specific modification and functional impact?

  • Mass spectrometry : Detect mass shifts (+407.46 Da) via MALDI-TOF or ESI-MS, with tryptic digest confirming modification at engineered cysteines .
  • Voltage-clamp fluorometry (VCF) : Track environment-sensitive fluorophores (e.g., TAMRA) conjugated via MTS to quantify real-time conformational changes .
  • Negative controls : Use UV-irradiated unlabeled proteins or MTS-inert analogs (e.g., methanethiosulfonate-ethylamine) to distinguish specific crosslinking from background .

Advanced: How to design time-resolved experiments for mapping dynamic protein interactions?

  • Pulsed UV irradiation : Apply 365 nm light in 10–100 ms bursts during electrophysiological recordings (e.g., voltage steps) to capture state-dependent crosslinking .
  • Multi-step labeling : First conjugate the MTS group under non-activating conditions, then trigger conformational changes (e.g., ligand binding) before photo-crosslinking .
  • Quantitative kinetic modeling : Fit crosslinking rates (from fluorometry or current decay) to Arrhenius or Markov models, correlating modification efficiency with energy landscapes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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